molecular formula C18H16N4O4 B13994470 N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline CAS No. 54321-60-7

N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline

Cat. No.: B13994470
CAS No.: 54321-60-7
M. Wt: 352.3 g/mol
InChI Key: DEFKULOLDCXMRN-UHFFFAOYSA-N
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Description

N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline is a nitroaromatic compound characterized by a 2,4-dinitro-aniline core linked to a 1,1-dimethylnaphthalen-2-ylideneamino group. The dimethylnaphthalene moiety introduces steric bulk and planar aromaticity, which may influence solubility, stability, and reactivity compared to simpler derivatives .

Properties

CAS No.

54321-60-7

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

N-[(1,1-dimethylnaphthalen-2-ylidene)amino]-2,4-dinitroaniline

InChI

InChI=1S/C18H16N4O4/c1-18(2)14-6-4-3-5-12(14)7-10-17(18)20-19-15-9-8-13(21(23)24)11-16(15)22(25)26/h3-11,19H,1-2H3

InChI Key

DEFKULOLDCXMRN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C31)C

Origin of Product

United States

Preparation Methods

Preparation of 2,4-Dinitroaniline Intermediate

The 2,4-dinitroaniline moiety is a key precursor in the synthesis of the target compound. Its preparation is well-documented and involves nucleophilic aromatic substitution reactions on chlorinated dinitrobenzene derivatives.

Nucleophilic Substitution of 2,4-Dinitrochlorobenzene

The primary industrial and laboratory method to obtain 2,4-dinitroaniline is via nucleophilic displacement of the chlorine atom in 2,4-dinitrochlorobenzene by ammonia. The process is typically conducted in aqueous ammonia under controlled temperature and pressure conditions.

Parameter Description
Starting material 2,4-Dinitrochlorobenzene
Aminating agent Aqueous ammonia (15-40% by weight concentration)
Reaction temperature 60 to 120 °C (optimal range 95 to 105 °C)
Reaction pressure Atmospheric to 4 atm depending on method
Reaction time 3 to 4 hours
Yield 84.3% to 98.4% (theoretical yield basis)
Purity >99% (by HPLC)
Melting point of product 177 to 179 °C
Product color Light yellow
Batch Process (Patent US4102927A)
  • 2,4-Dinitrochlorobenzene is cautiously added to a stirred aqueous ammonia solution (5.7% ammonia by weight).
  • The reaction is exothermic, with temperature rising up to 120 °C.
  • The nucleophilic substitution proceeds with high yield (~84.3% theoretical), producing 2,4-dinitroaniline suitable for diazo component use without further purification.
  • The process allows safe control of the exothermic reaction by regulating the addition rate of the chlorinated substrate.
Continuous Process (Patent KR910005767B1)
  • Ammonia water is heated in a high-pressure reactor.
  • Molten 2,4-dinitrochlorobenzene is continuously injected.
  • Reaction conditions: 95-105 °C, 3-4 atm pressure.
  • Reaction time: 3-4 hours with an additional 1-hour aging period.
  • Yield: 98.0% with 99.0% purity by HPLC.
  • Product melting point: 178-179 °C.
  • This method enhances production efficiency and product consistency.

Formation of the Schiff Base: N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline

The target compound is synthesized by condensation of 2,4-dinitroaniline with 1,1-dimethylnaphthalen-2-carbaldehyde, forming an imine (Schiff base) linkage.

General Synthetic Route

Step Reagents and Conditions Description
1 2,4-Dinitroaniline + 1,1-Dimethylnaphthalen-2-carbaldehyde Condensation in suitable solvent (e.g., ethanol or methanol) under reflux or ambient temperature
2 Acid or base catalyst (optional) To facilitate imine formation
3 Reaction time Typically 1-4 hours depending on conditions
4 Isolation Filtration or crystallization of Schiff base product
5 Purification Recrystallization or chromatographic methods as needed

Detailed Research Findings and Data

Analytical Data

Summary of Preparation Methods

Stage Methodology Advantages Limitations
2,4-Dinitroaniline synthesis Nucleophilic substitution using aqueous ammonia (batch or continuous) High yield, high purity, scalable Requires careful temperature control due to exothermicity
Schiff base formation Condensation of 2,4-dinitroaniline with 1,1-dimethylnaphthalen-2-carbaldehyde Straightforward, mild conditions Sensitive to moisture, may require purification
Optional reduction NaBH4 reduction in methanol High yield of amino derivatives Additional synthetic step

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 2,4-Dinitro-aniline Derivatives

Compounds sharing the 2,4-dinitro-aniline backbone but differing in substituents on the amino group are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications References
N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline C₁₈H₁₆N₄O₄ ~352.35* 1,1-Dimethylnaphthalen-2-ylidene Potential dye intermediate; steric hindrance impacts reactivity
N-(2-Methylbutylideneamino)-2,4-dinitro-aniline C₁₁H₁₄N₄O₄ 266.25 Aliphatic chain (2-methylbutylidene) Used as HPLC impurity standard; moderate polarity
N-Methyl-2,4-dinitro-aniline C₇H₇N₃O₄ 213.15 Methyl group Catalyst precursor; lower steric bulk
N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate C₁₇H₂₀N₃O₇S 410.42 Butyl + sulfonate counterion Selective esterification catalyst; enhanced solubility in polar solvents
Acetone 2,4-(dinitrophenyl)hydrazone C₉H₁₀N₄O₄ 238.20 Hydrazone linkage Analytical derivatization agent; forms crystalline precipitates

*Calculated based on analogous structures in .

Physicochemical Properties

  • Stability: Nitro groups confer thermal stability but may reduce solubility in nonpolar solvents. The dimethylnaphthalene group in the target compound enhances hydrophobicity compared to N-methyl or hydrazone derivatives .
  • Reactivity : Electron-withdrawing nitro groups activate the aromatic ring for nucleophilic substitution. Steric hindrance from bulky substituents (e.g., dimethylnaphthalene) slows reactions compared to N-methyl analogues .

Computational Insights

Density functional theory (DFT) studies on nitroaromatics highlight the role of exact exchange in predicting thermochemical properties. For example, gradient-corrected functionals accurately model nitro group effects on electron density and reaction pathways, aiding in the design of derivatives with tailored stability .

Biological Activity

N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline, also known by its CAS number 54321-60-7, is a synthetic organic compound with potential biological activities. This article reviews the compound's biological properties, including its antioxidant capacity, cytotoxic effects, and potential therapeutic applications.

The molecular formula of this compound is C18H16N4O4C_{18}H_{16}N_{4}O_{4}, with a molecular weight of 352.34 g/mol. Key physical properties include:

  • Density : 1.35 g/cm³
  • Boiling Point : 515.1 °C at 760 mmHg
  • Flash Point : 265.3 °C

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, nickel complexes derived from similar structures demonstrated high reducing activity and total antioxidant capacity, suggesting potential protective effects against oxidative stress in cells .

Cytotoxicity and Membrane Stabilization

The compound has shown promising results in cytotoxicity assays. It was observed that certain derivatives could stabilize cell membranes and improve their integrity under stress conditions. This stabilization is often linked to the antioxidant capacity of the compounds .

Enzyme Inhibition

Studies have also reported that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Activity Demonstrated significant reducing activity in nickel complexes derived from similar structures .
Cytotoxicity Assessment Showed that compounds could protect against cytotoxicity by stabilizing cell membranes .
Enzyme Inhibition Study Found that certain derivatives effectively inhibited AChE, indicating potential for neuroprotective applications .

Q & A

Q. Example Workflow for Resolution :

Reproduce reactions under standardized conditions (e.g., 0°C, 24 hrs).

Validate products via HPLC and HRMS to rule out isomer contamination .

Compare with computational data to reconcile experimental and theoretical results .

Advanced: What mechanistic insights explain the catalytic activity of related nitroaniline derivatives?

Methodological Answer:
Nitroaniline derivatives often act as catalysts in esterification or condensation reactions due to:

  • Acid-base properties : The nitro groups enhance acidity, facilitating proton transfer. For example, N-butyl-2,4-dinitro-anilinium p-toluenesulfonate promotes esterification via activation of carboxylic acids .
  • Steric and electronic effects : The dimethylnaphthalene group provides steric bulk, reducing side reactions. Kinetic studies (e.g., Eyring plots) can quantify activation parameters and validate proposed mechanisms .

Advanced: How can computational methods optimize synthesis or application of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : DFT simulations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular Dynamics (MD) : Simulates adsorption behavior on metal surfaces (e.g., for corrosion inhibition studies) by modeling interactions between the compound’s nitro groups and substrates .

Case Study :
A pyridine-based aniline derivative’s corrosion inhibition efficiency was correlated with its adsorption energy on iron surfaces using MD, achieving >90% accuracy with experimental data .

Data Contradiction Analysis: Why do Pd/NiO-catalyzed methods report higher yields than classical condensation?

Methodological Answer:
Discrepancies arise from:

  • Catalyst efficiency : Pd/NiO enhances reductive amination rates and selectivity, reducing byproducts .
  • Side reactions : Classical methods (e.g., phthalic acid condensation) may form stable intermediates (e.g., phthalanil dinitrate), lowering final yields .

Q. Resolution Strategy :

  • Reaction monitoring : Use in-situ IR or GC-MS to track intermediate formation.
  • Catalyst screening : Test alternative catalysts (e.g., Pt/C, Raney Ni) to balance cost and efficiency .

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